

Application Notes: Antibody Labeling with DBCO for Bioorthogonal Conjugation

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Compound of Interest

Compound Name: *Methyltetrazine-PEG4-DBCO*

Cat. No.: *B13715730*

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These application notes provide a comprehensive protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody using an N-Hydroxysuccinimide (NHS) ester crosslinker containing a PEG4 spacer (DBCO-PEG4-NHS Ester). This process prepares the antibody for subsequent, highly specific conjugation to azide- or tetrazine-tagged molecules via bioorthogonal "click chemistry."

The primary focus of this protocol is the reaction of DBCO-PEG4-NHS ester with primary amines (e.g., lysine residues) on the antibody surface. The resulting DBCO-functionalized antibody is a versatile reagent for applications in drug development, diagnostics, and research, enabling the precise attachment of various payloads such as drugs, fluorophores, or oligonucleotides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The DBCO group is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts efficiently with azide-functionalized molecules to form a stable triazole linkage.[\[1\]](#)[\[4\]](#)[\[5\]](#) While DBCO reacts with azides, a different bioorthogonal reaction, the Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, occurs between a tetrazine (like Methyltetrazine) and a trans-cyclooctene (TCO).[\[6\]](#) This protocol yields a DBCO-labeled antibody ready for SPAAC reactions.

Quantitative Data Summary

Successful antibody labeling depends on carefully controlled reaction parameters. The following tables summarize key quantitative data for planning and executing the conjugation protocol.

Table 1: Recommended Molar Excess of DBCO Reagent and Expected Outcomes

Molar Excess of DBCO-PEG4-NHS Ester (over Antibody)	Typical Degree of Labeling (DOL) (DBCOs per Antibody)	Recommended Application
5 - 10 fold	1 - 3	General purpose, applications sensitive to aggregation
10 - 20 fold	3 - 8	When higher payload conjugation is desired

| > 20 fold | > 8 | High-density labeling; requires optimization to avoid precipitation[7][8][9] |

Table 2: Spectrophotometric Data for Characterization

Molecule	Molar Extinction Coefficient (ϵ)	Wavelength	Correction Factor (CF) for DBCO at 280 nm
Typical IgG Antibody	203,000 M ⁻¹ cm ⁻¹	280 nm	N/A

| DBCO Group | 12,000 M⁻¹cm⁻¹ | 309 nm | 0.90 (Thermo Fisher) or 1.089 (alternative)[4][9] |

Table 3: Typical Performance Metrics

Parameter	Typical Value	Method
Antibody Recovery	> 85%	Zeba™ Spin Desalting Columns[4]
Reaction Time (Conjugation)	30 - 60 minutes at Room Temperature	N/A

| Reaction Time (Quenching) | 15 - 30 minutes at Room Temperature | N/A |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, labeling, and characterization of a DBCO-functionalized antibody.

Protocol 1: Antibody Preparation (Buffer Exchange)

Objective: To remove primary amine-containing buffers (e.g., Tris, glycine) and preservatives (e.g., sodium azide) that interfere with the NHS ester reaction.[\[10\]](#)

Materials:

- Antibody solution (0.5 - 5 mg/mL)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Equilibrate the spin desalting column to room temperature.
- Prepare the column according to the manufacturer's instructions (typically involves removing the storage buffer by centrifugation).
- Apply the antibody sample to the center of the resin bed.
- Centrifuge the column according to the manufacturer's protocol to collect the buffer-exchanged antibody.
- Measure the concentration of the purified antibody using absorbance at 280 nm.

Protocol 2: DBCO-Antibody Conjugation

Objective: To covalently link DBCO-PEG4-NHS Ester to primary amines on the antibody.

Materials:

- Buffer-exchanged antibody in PBS

- DBCO-PEG4-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.[\[10\]](#)[\[11\]](#) The NHS ester is moisture-sensitive and should not be stored in solution.[\[4\]](#)[\[11\]](#)
- Reaction Setup:
 - In a microcentrifuge tube, add the desired volume of buffer-exchanged antibody.
 - Calculate the required volume of 10 mM DBCO-PEG4-NHS Ester stock solution to achieve the desired molar excess (refer to Table 1). A 10- to 20-fold molar excess is a common starting point.[\[12\]](#)
 - Add the calculated volume of the DBCO reagent to the antibody solution. Ensure the final concentration of DMSO does not exceed 10-20% (v/v) to maintain antibody stability.[\[7\]](#)[\[10\]](#)[\[12\]](#)
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[\[11\]](#) Alternatively, the reaction can proceed for 2 hours at 4°C.[\[12\]](#)
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[\[7\]](#)[\[12\]](#) Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[\[7\]](#)[\[12\]](#)

Protocol 3: Purification of DBCO-Labeled Antibody

Objective: To remove unreacted DBCO-PEG4-NHS Ester and quenching buffer components.

Materials:

- Quenched antibody reaction mixture

- Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- PBS, pH 7.2-7.5

Procedure:

- Prepare a spin desalting column as described in Protocol 1, equilibrating it with PBS.
- Apply the quenched reaction mixture to the column.
- Centrifuge according to the manufacturer's protocol.
- Collect the purified DBCO-labeled antibody in a new microcentrifuge tube. The labeled antibody can be used immediately or stored at 2–8°C, protected from light. For long-term storage, -20°C is recommended, though reactivity may decrease over time.[\[4\]](#)[\[7\]](#)

Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)

Objective: To determine the average number of DBCO molecules conjugated per antibody.

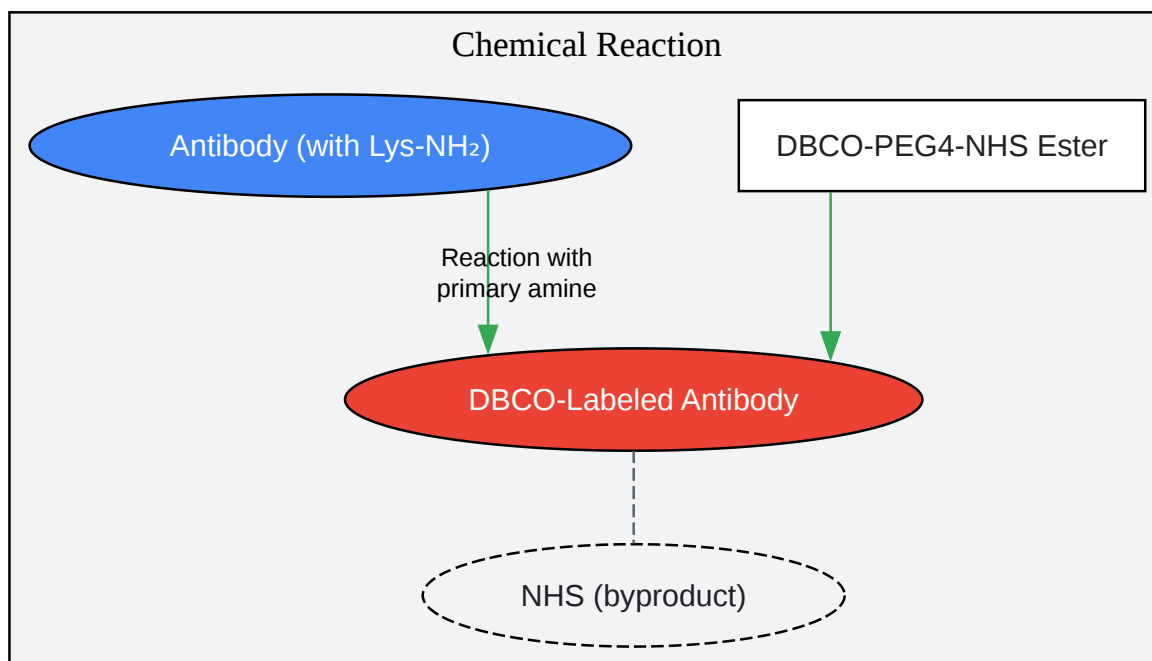
Procedure:

- Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.[\[4\]](#)
- Calculate the concentration of the antibody and the DOL using the following formulas:
 - Antibody Concentration (M) = $[A_{280} - (A_{309} \times CF)] / \epsilon_{Ab}$
 - Where:
 - A280 = Absorbance at 280 nm
 - A309 = Absorbance at 309 nm
 - CF = Correction factor for DBCO absorbance at 280 nm (e.g., 0.90)[\[4\]](#)

- ϵ_{Ab} = Molar extinction coefficient of the antibody at 280 nm (e.g., 203,000 M⁻¹cm⁻¹ for IgG)[4]
- Degree of Labeling (DOL) = $(A_{309} \times \epsilon_{Ab}) / [(A_{280} - (A_{309} \times CF)) \times \epsilon_{DBCO}]$
- Where:
 - ϵ_{DBCO} = Molar extinction coefficient of DBCO at 309 nm (12,000 M⁻¹cm⁻¹)

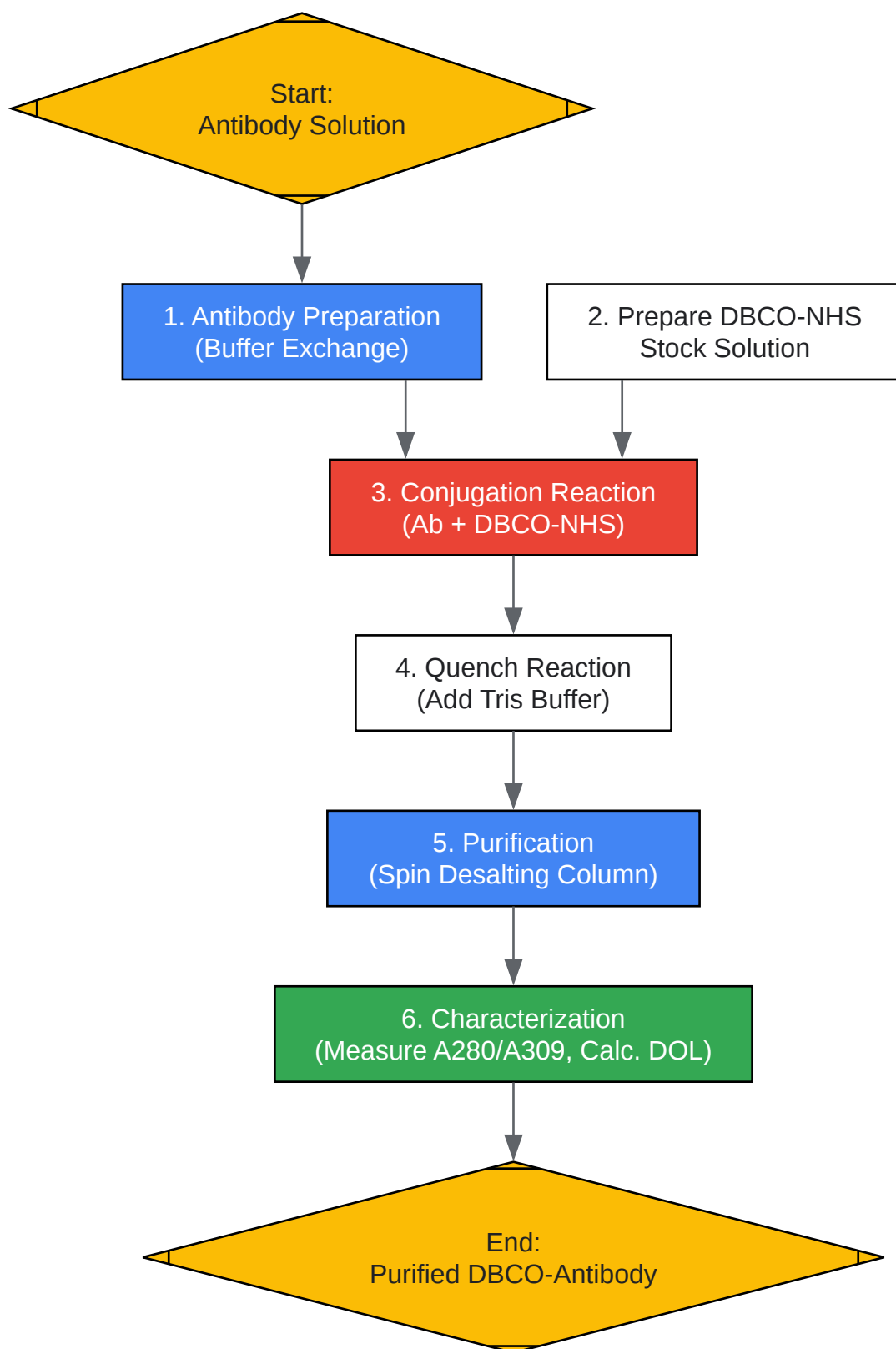
Diagrams and Workflows

Visual representations of the chemical reaction and experimental workflow.



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Diagram 1: Antibody reaction with DBCO-PEG4-NHS Ester.



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Diagram 2: Experimental workflow for antibody labeling.

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